molecular formula C20H20N8O B2883394 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide CAS No. 1351590-39-0

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2883394
CAS No.: 1351590-39-0
M. Wt: 388.435
InChI Key: NJWHXOVDENVYKH-UHFFFAOYSA-N
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Description

The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide functional groups. The spatial arrangement of these groups could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups could influence properties such as solubility, melting point, and acidity .

Scientific Research Applications

Orexin Receptor Antagonists for Insomnia Treatment

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, developed for insomnia treatment, provides insights into its pharmacokinetics. This compound undergoes extensive metabolism, with primary elimination via feces, highlighting its potential application in sleep disorder management without significant urinary excretion (Renzulli et al., 2011).

Insect Repellents and Toxicity Studies

Research into the effects of insect repellents and insecticides reveals the toxicological profiles of compounds like imidacloprid and piperidine derivatives. These studies are crucial for understanding the environmental and health impacts of such chemicals (Shadnia & Moghaddam, 2008; Debboun et al., 2000).

Xenobiotics from Food Processing

A pilot study aimed to assess the intake of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons. Understanding the dietary and lifestyle factors related to these compound intakes is vital for evaluating their potential health risks (Zapico et al., 2022).

Sigma Receptor Scintigraphy in Cancer Research

Sigma receptor scintigraphy using specific benzamides has been explored for visualizing primary breast tumors in humans. This approach, based on preferential binding to sigma receptors overexpressed on cancer cells, signifies the chemical's application in diagnostic imaging (Caveliers et al., 2002).

Pharmacokinetics of HIV-1 Protease Inhibitors

The metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor, in human urine sheds light on its biotransformation pathways. Such studies are essential for the development of effective treatments for HIV, providing a foundation for optimizing drug design and dosing regimens (Balani et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing imidazole and pyrimidine groups are used as pharmaceuticals and their mechanisms of action often involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-19(26-20-24-15-3-1-2-4-16(15)25-20)14-5-8-27(9-6-14)17-11-18(23-12-22-17)28-10-7-21-13-28/h1-4,7,10-14H,5-6,8-9H2,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWHXOVDENVYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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